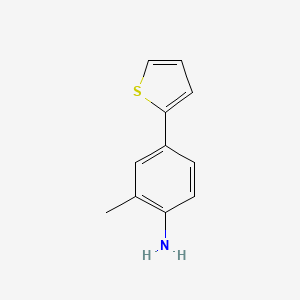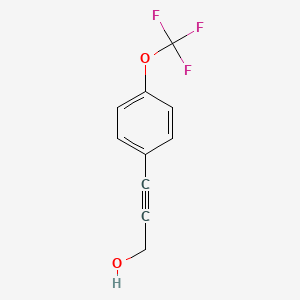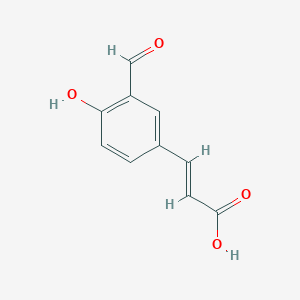
2-Methyl-4-thien-2-ylaniline
説明
2-Methyl-4-thien-2-ylaniline (MTT) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless, odorless solid that is soluble in many organic solvents. MTT has been studied for its ability to act as a ligand, a catalyst, and a reagent in a variety of reactions. This compound has also been studied for its potential applications in the biomedical field, particularly in the area of drug discovery.
科学的研究の応用
2-Methyl-4-thien-2-ylaniline has been studied for its potential applications in a variety of scientific fields. In organic chemistry, this compound has been used as a ligand in a variety of reactions, including the synthesis of organic compounds and the catalytic conversion of alcohols. This compound has also been used as a catalyst in the synthesis of organic compounds, and as a reagent in a variety of reactions. In biochemistry, this compound has been studied for its potential applications in drug discovery. This compound has been shown to bind to a variety of proteins and enzymes, making it a potential target for drug discovery.
作用機序
2-Methyl-4-thien-2-ylaniline has been studied for its potential to act as a ligand, a catalyst, and a reagent in a variety of reactions. As a ligand, this compound binds to metal ions, forming a complex that is capable of catalyzing a variety of reactions. As a catalyst, this compound is able to facilitate the formation of new bonds between molecules, as well as the conversion of molecules into different forms. As a reagent, this compound is able to react with other molecules, forming new products.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in the biomedical field, particularly in the area of drug discovery. This compound has been shown to bind to a variety of proteins and enzymes, making it a potential target for drug discovery. This compound has also been studied for its potential to modulate the activity of enzymes, and for its potential to act as an antioxidant.
実験室実験の利点と制限
The advantages of using 2-Methyl-4-thien-2-ylaniline in laboratory experiments include its low cost, its availability, and its ability to act as a ligand, a catalyst, and a reagent in a variety of reactions. The limitations of using this compound in laboratory experiments include its potential toxicity and its potential to cause skin irritation.
将来の方向性
The potential future directions of 2-Methyl-4-thien-2-ylaniline include further studies of its potential applications in drug discovery, its potential to modulate the activity of enzymes, and its potential to act as an antioxidant. Additionally, further studies of this compound’s potential to act as a ligand, a catalyst, and a reagent in a variety of reactions may lead to the development of new and improved synthetic methods. Finally, further studies of this compound’s potential toxicity and its potential to cause skin irritation may lead to the development of safer and more effective laboratory protocols.
特性
IUPAC Name |
2-methyl-4-thiophen-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKVIMHWHANWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3164604.png)
amine](/img/structure/B3164610.png)
amine](/img/structure/B3164617.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164626.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3164630.png)
![Butyl[(2-ethoxyphenyl)methyl]amine](/img/structure/B3164645.png)
![3-[2-Oxo-2-phenyl-eth-(Z)-ylidene]-[1,4]diazocan-2-one](/img/structure/B3164651.png)
![Butyl[(4-ethylphenyl)methyl]amine](/img/structure/B3164659.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)


![3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164685.png)
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3164693.png)